N-(naphthalen-1-ylmethyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(NAPHTHALEN-1-YL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring, a nitrophenoxy group, and a pyridine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile with appropriate reagents to form the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(NAPHTHALEN-1-YL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while oxidation of the nitrophenoxy group can produce various oxidized species.
Scientific Research Applications
N-[(NAPHTHALEN-1-YL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds share a similar naphthalene core and exhibit comparable chemical properties.
Indole Derivatives: Indole derivatives possess a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
N-[(NAPHTHALEN-1-YL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C24H19N3O4 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2-(2-nitrophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H19N3O4/c28-24(17-31-22-13-4-3-12-21(22)27(29)30)26(23-14-5-6-15-25-23)16-19-10-7-9-18-8-1-2-11-20(18)19/h1-15H,16-17H2 |
InChI Key |
ZDIZKDHQUJWCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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